

Crystal Structure of Peramivir Bound to Neuraminidase: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peramivir*

Cat. No.: *B1663781*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of the antiviral drug **peramivir** in complex with influenza neuraminidase. It consolidates crystallographic data, quantitative binding information, and detailed experimental methodologies to serve as a comprehensive resource for researchers in virology and drug development.

Introduction to Peramivir and Neuraminidase

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.^[1] It functions by cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells.^[1] The active site of the neuraminidase enzyme is highly conserved across influenza A and B viruses, making it an attractive target for antiviral drugs.^[1]

Peramivir is a potent, intravenously administered neuraminidase inhibitor.^[2] It is a cyclopentane analogue designed to mimic the transition state of the sialic acid substrate, binding tightly to the NA active site and preventing its enzymatic action.^[1] This inhibition leads to the aggregation of newly formed virus particles on the cell surface, limiting the spread of the infection. The unique chemical structure of **peramivir**, particularly its C4-guanidino group and hydrophobic side chain, allows for strong interactions with the hydrophilic pockets of the neuraminidase active site, resulting in a slow dissociation rate.

Quantitative Binding Data

The efficacy of **peramivir** is underscored by its low nanomolar to sub-nanomolar inhibitory concentrations (IC50) against a wide range of influenza A and B strains. The following tables summarize key crystallographic data and in vitro inhibitory activities of **peramivir** against various neuraminidase subtypes.

Table 1: Crystallographic Data for **Peramivir**-Neuraminidase Complexes

PDB ID	Influenza Strain	Neuraminidase Subtype	Resolution (Å)	R-Value Work	R-Value Free
4MWV	Influenza A virus (A/Anhui/1/2013)	H7N9	2.00	0.148	0.177
2HTU	Influenza A virus	N8	2.20	0.222	0.286

Table 2: In Vitro Inhibitory Activity of **Peramivir** against Influenza Neuraminidase

Influenza Virus Strain	Neuraminidase Subtype	Assay Type	IC50 (nM)	Reference
A(H1N1)pdm09	N1	Fluorescence-based NI assay	0.62 - 1.78 (Geometric Mean Ratio)	
A(H3N2)	N2	Fluorescence-based NI assay	0.73 - 1.35 (Geometric Mean Ratio)	
Influenza B	-	Fluorescence-based NI assay	0.48 - 1.12 (Geometric Mean Ratio)	
HPAI A(H5N1)	N1	Fluorescence-based NI assay	0.09 - 0.21 (Median)	

Structural Insights into Peramivir Binding

The crystal structure of **peramivir** bound to neuraminidase reveals the molecular basis for its potent inhibitory activity. **Peramivir** occupies the active site of the enzyme, which is composed of highly conserved catalytic and framework residues.

Key interactions involve:

- **Guanidino Group:** The C4-guanidino group of **peramivir** forms stable hydrogen bonds and electrostatic interactions with the acidic residues E119, D151, and E227.
- **Carboxylate Group:** The carboxylate moiety interacts with the highly conserved arginine triad (R118, R292, and R371).
- **Hydrophobic Side Chain:** The hydrophobic pentyl side chain makes favorable contacts within a hydrophobic pocket of the active site.

These extensive interactions anchor **peramivir** firmly within the active site, leading to its slow dissociation and prolonged inhibition of the enzyme.

Experimental Protocols

Crystallization of the Peramivir-Neuraminidase Complex

This protocol is a representative method synthesized from common protein crystallization techniques and details from relevant PDB depositions.

1. Protein Expression and Purification:

- The neuraminidase head domain is typically expressed in an insect cell system (e.g., *Spodoptera frugiperda*) using a baculovirus vector.
- The expressed protein is purified from the cell culture supernatant using a combination of affinity, ion-exchange, and size-exclusion chromatography.
- Protein purity should be >95% as assessed by SDS-PAGE, and the protein should be concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

2. Co-crystallization using Hanging Drop Vapor Diffusion:

- Crystals are grown at a constant temperature (e.g., 293 K).
- The protein solution is incubated with a 5-10 fold molar excess of **peramivir** for at least 1 hour on ice prior to setting up crystallization trials.
- A 1 μ L drop of the protein-**peramivir** complex is mixed with 1 μ L of the reservoir solution on a siliconized coverslip.
- The coverslip is inverted and sealed over a well containing 500 μ L of the reservoir solution. A typical reservoir solution contains a precipitant such as 1.6 M ammonium sulfate, and a buffer, for example, 0.1 M MES pH 6.5.
- Crystals typically appear within a few days to a week.

X-ray Diffraction Data Collection and Structure Refinement

1. Crystal Harvesting and Cryo-protection:

- Crystals are carefully looped from the drop and briefly soaked in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.
- The cryo-protected crystal is then flash-cooled in liquid nitrogen.

2. Data Collection:

- X-ray diffraction data are collected at a synchrotron source on a suitable detector.
- A complete dataset is obtained by rotating the crystal in the X-ray beam.

3. Structure Determination and Refinement:

- The structure is typically solved by molecular replacement using a previously determined neuraminidase structure as a search model.
- The initial model is refined against the collected diffraction data using software such as REFMAC. Manual model building and correction are performed using programs like COOT.
- Water molecules are added, and the final model is validated for its geometric quality and fit to the electron density map.

Neuraminidase Inhibition Assay (IC₅₀ Determination)

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of **peramivir**.

1. Reagents and Materials:

- Purified neuraminidase enzyme
- **Peramivir** stock solution
- Fluorescent substrate: 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA)
- Assay buffer (e.g., 33 mM MES pH 6.5, 4 mM CaCl₂)
- Stop solution (e.g., 0.1 M glycine-NaOH pH 10.2)
- 96-well black microplates
- Fluorescence plate reader

2. Assay Procedure:

- Prepare serial dilutions of **peramivir** in the assay buffer.
- In a 96-well plate, add the diluted **peramivir** solutions and a fixed concentration of the neuraminidase enzyme. Include controls for no inhibitor (100% activity) and no enzyme (background).
- Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the stop solution.

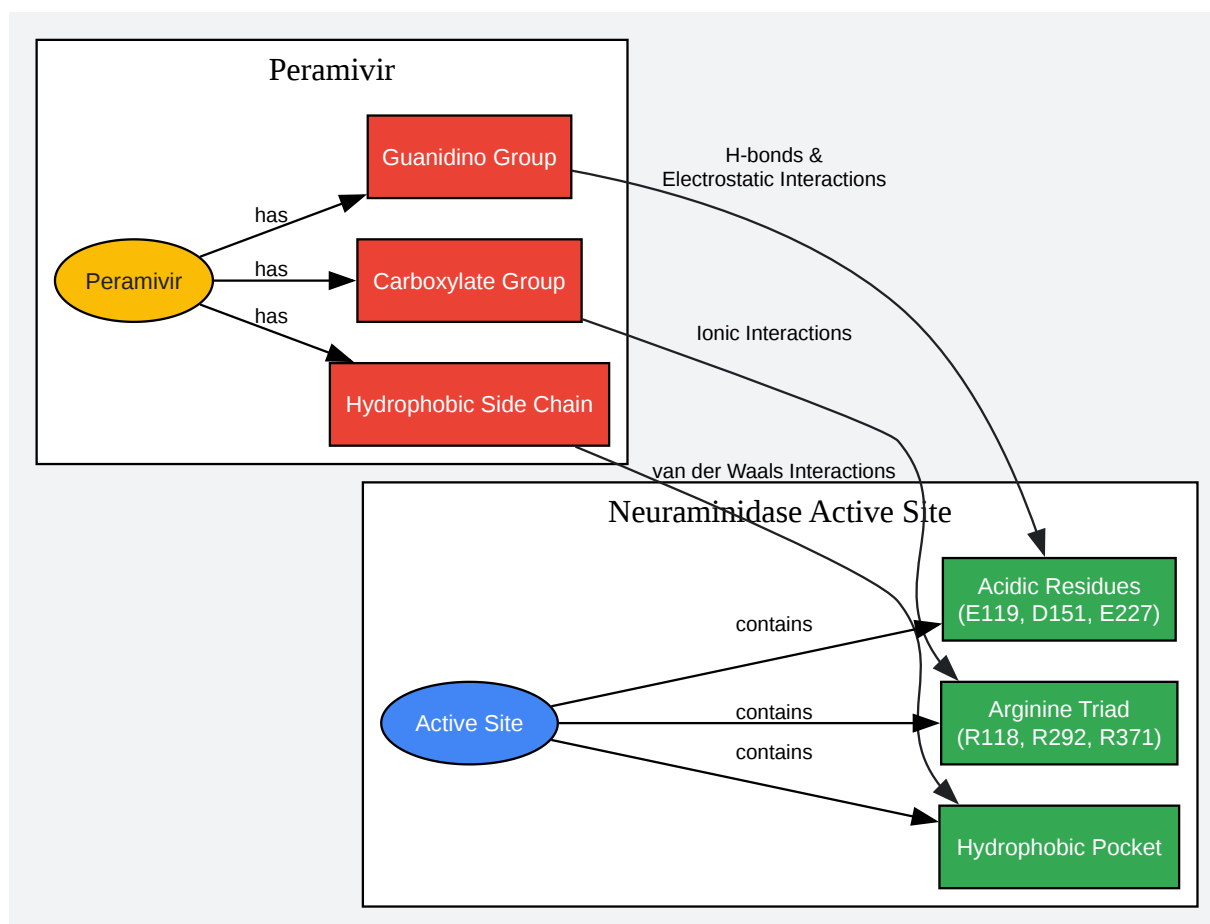
- Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis:

- Subtract the background fluorescence from all readings.
- Calculate the percentage of neuraminidase inhibition for each **peramivir** concentration relative to the no-inhibitor control.
- Plot the percentage inhibition against the logarithm of the **peramivir** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

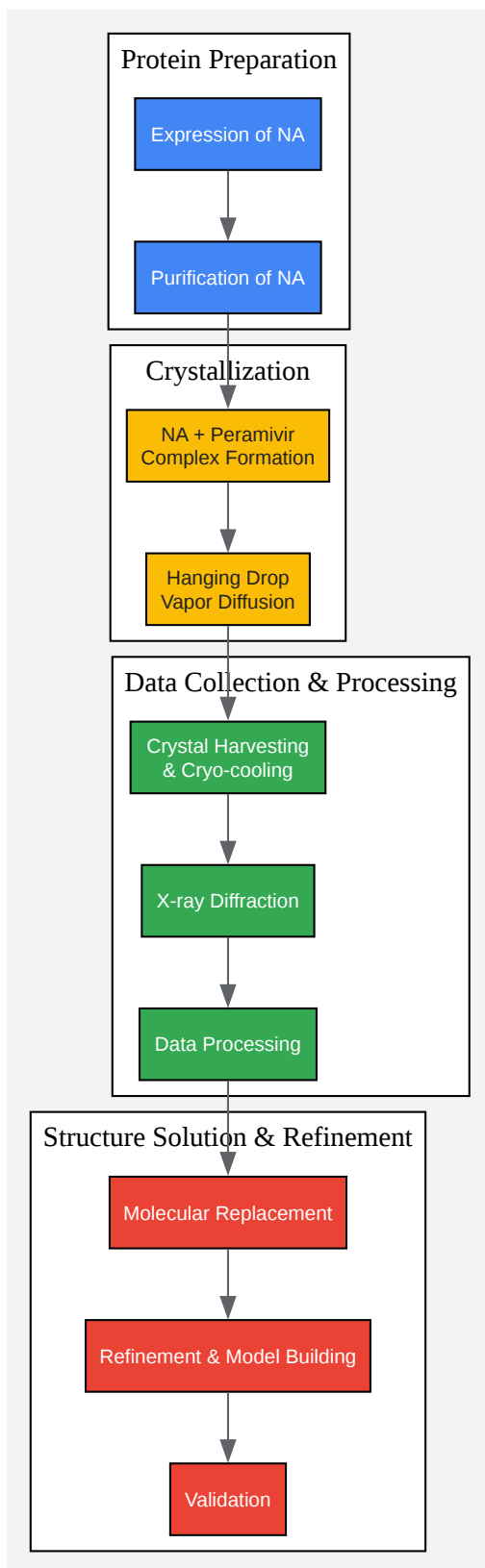
Visualizations

The following diagrams illustrate the key interactions and experimental workflow.



[Click to download full resolution via product page](#)

Caption: **Peramivir**'s key functional groups and their interactions within the neuraminidase active site.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the crystal structure of the **peramivir**-neuraminidase complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Crystal Structure of Peramivir Bound to Neuraminidase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663781#crystal-structure-of-peramivir-bound-to-neuraminidase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com